3-Benzylamino-but-2-enoic acid ethyl ester
Overview
Description
"3-Benzylamino-but-2-enoic acid ethyl ester" is a chemical compound of interest in various research areas. Its synthesis, structure, and properties have been studied extensively, offering insights into its potential applications.
Synthesis Analysis
Synthesis Process : The synthesis of similar compounds often involves Grignard reactions, Wittig reactions, and esterification. For instance, Das and Kabalka (2008) described the synthesis of a related compound using these techniques, achieving an 87% yield (Das & Kabalka, 2008).
Condensation Reactions : Kudyakova et al. (2009) reported on the condensation of ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 2-aminobenzoic acid, which is relevant to the synthesis pathways of similar compounds (Kudyakova et al., 2009).
Molecular Structure Analysis
- Spectroscopic Analysis : Spectroscopic methods, such as IR spectroscopy, are crucial for structural analysis. For example, Golankiewicz et al. (1985) used spectroscopic means and X-ray crystallography for analyzing related structures (Golankiewicz et al., 1985).
Chemical Reactions and Properties
Reactivity with Other Compounds : The compound's reactivity, such as its behavior in esterification reactions, has been studied by researchers like Tummatorn et al. (2007), providing insights into its chemical behavior (Tummatorn et al., 2007).
Formation of Complexes : The ability to form complexes with metals, as seen in similar compounds, could be relevant (Kudyakova et al., 2009).
Physical Properties Analysis
- Crystallographic Studies : X-ray crystallography is a key tool for understanding the physical properties of compounds, as demonstrated by Golankiewicz et al. (1985) (Golankiewicz et al., 1985).
Chemical Properties Analysis
- Esterification and Catalysis : The compound's behavior in esterification reactions, and its interaction with catalysts, has been a subject of study (Tummatorn et al., 2007).
Scientific Research Applications
- Application Summary : “3-Benzylamino-but-2-enoic acid ethyl ester” is used in the synthesis of -enaminones and -enamino esters . These derivatives are very useful synthons for the synthesis of various biologically active heterocyclic compounds such as 1,4-dihydropyridines, pyrroles, oxazoles, pyridinones, quinolines, dibenzodiazepines, tetrahydrobenzoxazines, tetronic acids, azasteroids, (1H)-pyridin-2-one, pyrazolo-[1,5-a]-pyrimidine and isoxazole derivatives . They are versatile intermediates for the synthesis of several amino acids, amino alcohols, peptides and alkaloids .
- Methods of Application : The -keto carbonyl compounds rapidly react with a variety of amines in the presence of Amberlyst-15 to produce -enamino compounds in excellent yields . The reaction conditions are very mild and applicable to a wide range of substrates and the reactions are conveniently performed at ambient temperature . The catalyst is recovered by simple filtration and reused for further reactions .
- Results or Outcomes : The reaction yields -enamino compounds in excellent yields . The catalyst can be recovered by simple filtration and reused for further reactions .
properties
IUPAC Name |
ethyl (E)-3-(benzylamino)but-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-16-13(15)9-11(2)14-10-12-7-5-4-6-8-12/h4-9,14H,3,10H2,1-2H3/b11-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPJUWHLVMMSQO-PKNBQFBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(benzylamino)but-2-enoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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